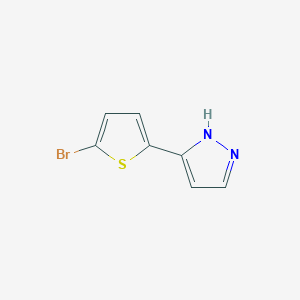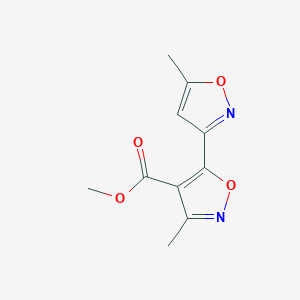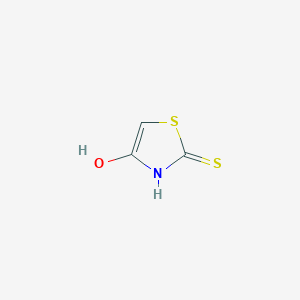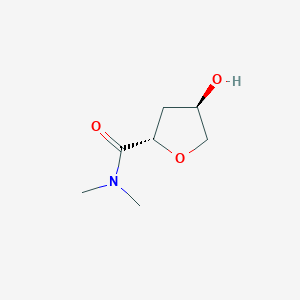
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide, also known as DMOX, is a chiral building block that has been widely used in the synthesis of various bioactive molecules. It is a white solid with a molecular formula of C6H12N2O3 and a molecular weight of 160.17 g/mol.
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules. (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been shown to interact with various enzymes and proteins, including proteases, kinases, and transporters. It has also been shown to inhibit the replication of certain viruses, such as HIV and HCV.
Biochemical and Physiological Effects:
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as HIV protease and HCV NS3 protease. It has also been shown to inhibit the replication of certain viruses, such as HIV and HCV. In addition, (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been shown to have anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has several advantages for lab experiments. It is a chiral building block that can be easily synthesized and has high purity. It is also relatively stable and can be stored for long periods of time. However, (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has some limitations. It is relatively expensive compared to other chiral building blocks, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide in scientific research. One direction is the synthesis of new bioactive molecules using (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide as a chiral building block. Another direction is the development of new chiral ligands for asymmetric catalysis. Additionally, (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide could be used as a chiral auxiliary in the synthesis of complex natural products. Finally, further research is needed to fully understand the mechanism of action of (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide and its potential applications in medicine and other fields.
Synthesis Methods
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of L-aspartic acid with dimethyl sulfate, followed by reduction with lithium aluminum hydride. Another method involves the reaction of L-aspartic acid with dimethyl carbonate, followed by reduction with sodium borohydride. Both methods yield high purity (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide with good chemical and optical purity.
Scientific Research Applications
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been used as a chiral building block in the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents. It has also been used in the synthesis of chiral ligands for asymmetric catalysis. In addition, (2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide has been used as a chiral auxiliary in the synthesis of complex natural products.
properties
CAS RN |
160637-25-2 |
|---|---|
Product Name |
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-N,N-dimethyloxolane-2-carboxamide |
InChI |
InChI=1S/C7H13NO3/c1-8(2)7(10)6-3-5(9)4-11-6/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
POUNVCIOKXLIDS-RITPCOANSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H](CO1)O |
SMILES |
CN(C)C(=O)C1CC(CO1)O |
Canonical SMILES |
CN(C)C(=O)C1CC(CO1)O |
synonyms |
2-Furancarboxamide,tetrahydro-4-hydroxy-N,N-dimethyl-,(2S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




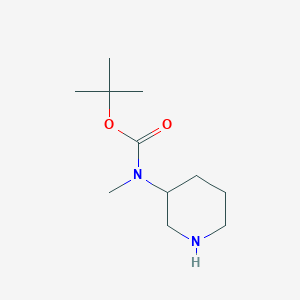


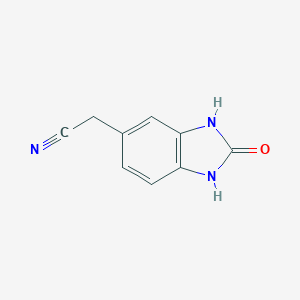

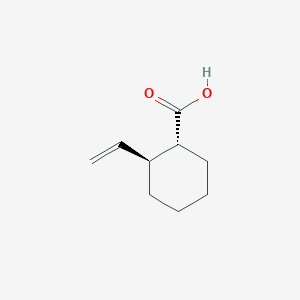
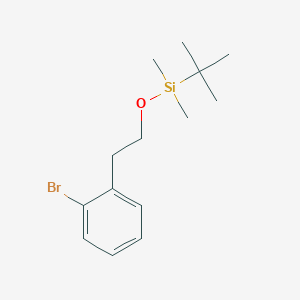
![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)
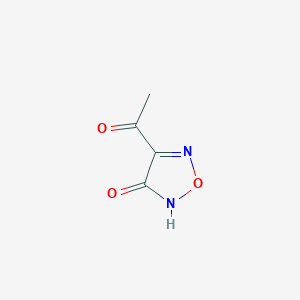
![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
